2,3',4,5-Tetrachlorobiphenyl

Description

Classification within Polychlorinated Biphenyls (PCBs) Congener Nomenclature

Polychlorinated biphenyls are a group of synthetic organic compounds that comprise 209 distinct individual compounds, known as congeners. nih.govclu-in.org The defining structure of PCBs is the biphenyl (B1667301) molecule, which consists of two connected benzene (B151609) rings. The difference between each congener lies in the number and specific placement of chlorine atoms on these rings. eurofins.com.aunih.gov A congener is a unique, well-defined chemical compound within the PCB category. epa.gov

The nomenclature for PCBs systematically identifies each congener. The position of chlorine atoms on the biphenyl structure is numbered from 2 to 6 on one ring and 2' to 6' on the second ring. clu-in.org The term "homolog" refers to a subcategory of PCBs where all congeners have the same number of chlorine atoms. nih.govepa.gov For instance, tetrachlorobiphenyls are congeners that all possess exactly four chlorine substituents. epa.gov

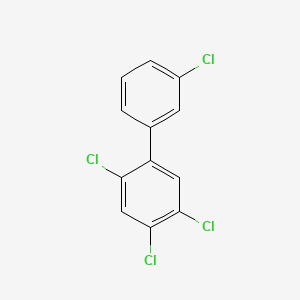

2,3',4',5-Tetrachlorobiphenyl (B1594203) is a tetrachlorobiphenyl, meaning it has four chlorine atoms attached to the biphenyl rings. nih.gov Its specific name indicates that the chlorine atoms are located at positions 2 and 5 on one phenyl ring, and at positions 3' and 4' on the other. isotope.com To standardize the identification of the 209 congeners, a numbering system developed by Ballschmiter and Zell (BZ) is widely used. nih.govnih.gov This system assigns a sequential number to each congener, and 2,3',4',5-Tetrachlorobiphenyl is designated as PCB 70 . isotope.com Its IUPAC name is 1,2-dichloro-4-(2,5-dichlorophenyl)benzene. nih.gov

Below is a data table detailing the identifiers for this compound:

| Identifier Type | Value |

| Common Name | 2,3',4',5-Tetrachlorobiphenyl |

| PCB Congener Number | PCB 70 |

| IUPAC Name | 1,2-dichloro-4-(2,5-dichlorophenyl)benzene nih.gov |

| CAS Number | 32598-11-1 nih.gov |

| Molecular Formula | C12H6Cl4 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-5-(3-chlorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-2-7(4-8)9-5-11(15)12(16)6-10(9)14/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEGJNOKOZHBBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074215 | |

| Record name | 2,3',4,5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73575-53-8 | |

| Record name | 2,3',4,5-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NS22Z084V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Transport Mechanisms of 2,3 ,4,5 Tetrachlorobiphenyl

Environmental Distribution and Compartmentalization Research

Due to their chemical stability and resistance to degradation, PCBs, including 2,3',4,5-tetrachlorobiphenyl, are found in various environmental matrices such as air, water, sediment, and soil. acs.org Their distribution is largely governed by their physicochemical properties, particularly their low water solubility and high affinity for organic matter. cymitquimica.com

Atmospheric Transport and Deposition Studies

Atmospheric transport is a primary mechanism for the global distribution of PCBs. biochempress.com Volatilization from contaminated surfaces, such as landfills or industrial sites, allows these compounds to enter the atmosphere. Once airborne, they can be transported over long distances, adsorbed to aerosol particles. biochempress.com Deposition, both wet (through precipitation) and dry, then transfers these contaminants to terrestrial and aquatic ecosystems far from their original source. The lipophilic nature of PCBs means they readily partition into atmospheric organic matter, facilitating their long-range transport. biochempress.com

Aquatic and Sediment Partitioning Research

In aquatic environments, this compound exhibits low solubility in water. cymitquimica.comacs.org Consequently, it tends to partition from the water column and adsorb to suspended particles and bottom sediments. acs.org This partitioning behavior is heavily influenced by the organic carbon content of the sediment, with higher organic carbon leading to greater sorption. who.int

Research has shown that the sediment-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are key parameters in understanding this partitioning. Studies on similar tetrachlorobiphenyl congeners have reported log Koc values in the range of 5.3–6.1, indicating strong binding to sediment organic matter. capes.gov.br The movement of these compounds within the sediment column is slow, with diffusion experiments suggesting migration rates of a few millimeters per year. capes.gov.br The presence of dissolved organic matter (DOM) in porewater can also influence the mobility of PCBs, with some studies indicating that DOM can enhance their apparent solubility and facilitate their transport. acs.org

Partitioning Coefficients for a Tetrachlorobiphenyl Congener

| Parameter | Log Value Range | Reference |

|---|---|---|

| Distribution Coefficient (Kd) | 4.1 - 4.9 | capes.gov.br |

| Organic Carbon-Normalized Sorption Coefficient (Koc) | 5.3 - 6.1 | capes.gov.br |

Bioaccumulation and Biomagnification Research in Ecological Systems

A significant environmental concern with this compound is its propensity to bioaccumulate in living organisms and biomagnify through food webs. wits.ac.zaacs.orgontosight.ai Its lipophilic nature drives its accumulation in the fatty tissues of organisms. wits.ac.za

Trophic Transfer and Food Web Dynamics

Once in the environment, this compound can be taken up by organisms at the base of the food web. biosynth.com As these organisms are consumed by predators at higher trophic levels, the concentration of the compound increases at each successive level, a process known as biomagnification. uncst.go.ug This is due to the efficient transfer of the contaminant along the food chain and its resistance to metabolic breakdown. biosynth.com The result is that top predators can accumulate significantly higher concentrations of PCBs than are found in the surrounding environment. uncst.go.ug

Quantitative Structure-Property Relationships (QSPR) for Bioaccumulation Potential

Quantitative Structure-Property Relationship (QSPR) models are used to predict the environmental behavior of chemicals based on their molecular structure. uncst.go.ug For bioaccumulation, the octanol-water partition coefficient (log Kow) is a key descriptor, reflecting the chemical's hydrophobicity and, by extension, its tendency to accumulate in fatty tissues. uncst.go.ugnih.gov

For this compound, the predicted log Kow value is approximately 6.4, indicating a high potential for bioaccumulation. nih.gov QSPR studies have been developed to model the bioconcentration factor (BCF) and bioaccumulation factor (BAF) of PCBs. researchgate.net These models often incorporate various molecular descriptors to predict the bioaccumulation potential of different congeners, aiding in risk assessment and environmental management. uncst.go.ugnih.gov

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Reference |

|---|---|---|

| log Kow (Octanol-Water Partition Coefficient) | 6.4 | nih.gov |

| Molecular Weight | 292.0 g/mol | nih.gov |

Environmental Persistence and Resistance to Degradation Processes

This compound, a specific congener of polychlorinated biphenyls (PCBs), is recognized for its significant environmental persistence. ontosight.aicymitquimica.comcymitquimica.com Like other PCBs, its chemical stability and hydrophobicity contribute to its long-term presence in various environmental compartments. cymitquimica.com This resistance to breakdown is a key factor in its classification as a persistent organic pollutant (POP). ontosight.aiebi.ac.uk

Once introduced into the environment, this compound adsorbs strongly to soil and sediment, a tendency that generally increases with the organic carbon and clay content of the matrix. who.int Its low solubility in water and high solubility in organic solvents and lipids facilitate its bioaccumulation in organisms. cymitquimica.comcymitquimica.com The half-lives of various PCB congeners in soil and sediment can range from months to years, highlighting their recalcitrant nature. who.int While volatilization is a potential pathway for removal from water and soil, it is considered a very slow process. who.int

The degradation of this compound is significantly hindered by its molecular structure. The number and position of chlorine atoms on the biphenyl (B1667301) rings are crucial in determining its susceptibility to breakdown. uth.gr Generally, highly chlorinated PCBs exhibit greater resistance to degradation. uth.grtoxoer.com The primary mechanisms for the environmental breakdown of PCBs are microbial degradation and photodegradation, though these processes are often slow and inefficient for congeners like this compound.

Resistance to Microbial Degradation

Microbial action is a primary pathway for PCB degradation, occurring under both anaerobic and aerobic conditions. uth.gracs.org

Anaerobic Reductive Dechlorination: In anaerobic environments, such as sediments, a key process is reductive dechlorination, where bacteria use the PCB congener as an electron acceptor, removing chlorine atoms. acs.org This process is often a rate-limiting step for the natural attenuation of highly chlorinated PCBs. acs.orgnih.gov

Research has shown that anaerobic microbial communities can dechlorinate 2,3,4,5-tetrachlorobiphenyl (B164871). nih.gov Specific bacteria, such as Dehalobium chlorocoercia DF-1, have been identified that can dechlorinate 2,3,4,5-tetrachlorobiphenyl to 2,3,5-trichlorobiphenyl (B1345140) by removing a chlorine atom from the meta position. acs.orgresearchgate.net Studies have demonstrated that this dechlorination can occur at environmentally relevant concentrations, even as low as 1 ng L⁻¹. acs.orgnih.gov The rate of this dechlorination has been found to be a linear function of the PCB substrate concentration below its maximum aqueous solubility. acs.org

Enrichment cultures derived from estuarine, marine, and riverine sediments have all shown the ability to reductively dechlorinate 2,3,4,5-tetrachlorobiphenyl, primarily removing doubly flanked meta and para chlorines to form 2,3,5-trichlorobiphenyl and 2,4,5-trichlorobiphenyl. nih.gov The involvement of Dehalococcoides-like bacterial populations has been statistically correlated with this degradation pathway across different sediment types. nih.gov

Aerobic Oxidative Degradation: Aerobic degradation involves the oxidative cleavage of the biphenyl rings, a process typically effective for less chlorinated congeners. uth.gracs.org The initial attack by dioxygenase enzymes is a critical step, and its efficiency is influenced by the chlorine substitution pattern. uth.gr PCBs with two chlorine atoms at the 2,3-position on one ring are noted to be more susceptible to microbial attack than other tetrachlorobiphenyls, though they may be metabolized through an alternative pathway. uth.gr However, highly chlorinated congeners like this compound are generally resistant to aerobic degradation. uth.gr The complete mineralization of such compounds often requires a combination of anaerobic dechlorination to produce less chlorinated congeners, which are then more amenable to aerobic breakdown. acs.org

Microbial Degradation of this compound

| Organism/Culture | Condition | Key Findings | Products | Source |

|---|---|---|---|---|

| Dehalobium chlorocoercia DF-1 | Anaerobic, sediment-free medium | Dechlorination rate is a linear function of substrate concentration at ng L⁻¹ levels. | 2,3,5-Trichlorobiphenyl | acs.orgresearchgate.net |

| Anaerobic sediment cultures (Estuarine, Marine, Riverine) | Anaerobic, microcosm | Removal of doubly flanked meta and para chlorines. Dehalococcoides-like populations correlated with dechlorination. | 2,3,5-Trichlorobiphenyl, 2,4,5-Trichlorobiphenyl | nih.gov |

| Phototrophic enrichment culture | Anaerobic, phototrophic | Dechlorinated 2,3,5,6-tetrachlorobiphenyl, showing preferential removal of ortho chlorines. While not the target compound, this study highlights an alternative microbial dechlorination pathway under specific conditions. | Tri- and dichlorobiphenyls | umich.edu |

Resistance to Photodegradation

Photodegradation, the breakdown of compounds by light energy, is another mechanism for the transformation of PCBs in the environment, particularly for vapor-phase PCBs or those in the upper layers of water and soil. ebi.ac.uktoxoer.com The process involves the cleavage of carbon-chlorine bonds by UV light. However, the persistence of this compound suggests it possesses significant resistance to photolytic degradation under typical environmental conditions. ebi.ac.uk Half-lives for PCB photodegradation can range from days for monochlorobiphenyls to over a year for more chlorinated congeners. toxoer.com

Estimated Photodegradation Half-Lives for PCBs

| Compound Class | Estimated Half-Life | Conditions | Source |

|---|---|---|---|

| Monochlorobiphenyl | 10 days | General environmental photodegradation | toxoer.com |

| Heptachlorobiphenyl | 1.5 years | General environmental photodegradation | toxoer.com |

| 3,3',5,5'-Tetrachlorobiphenyl | 48-72 hours | Aqueous solution, UV light (λ = 254 nm) |

Note: Data for the specific this compound congener is limited; the table provides context from related compounds.

Resistance to Chemical Degradation

This compound is chemically stable and resistant to degradation by acids and alkalis, a property that led to its use in industrial applications like dielectric fluids. cymitquimica.comwho.int This inherent stability contributes significantly to its environmental persistence. cymitquimica.com While chemical degradation methods exist, such as the sodium dispersion method which has been shown to dechlorinate various PCB congeners at low temperatures, these are engineered remediation techniques rather than naturally occurring environmental processes. nih.gov

Biotransformation and Biodegradation Pathways of 2,3 ,4,5 Tetrachlorobiphenyl

Reductive Dechlorination Processes

Under anaerobic conditions, the primary transformation pathway for 2,3',4,5-tetrachlorobiphenyl is reductive dechlorination. This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, which is a critical first step in the degradation of highly chlorinated PCBs. acs.orguth.gr

The microbial world harbors specific bacteria capable of using chlorinated compounds like this compound as electron acceptors in a process known as organohalide respiration. acs.org This biological mechanism is a key driver in the natural attenuation of PCBs in anaerobic environments such as sediments. nih.govrsc.org

A prominent organohalide-respiring bacterium involved in the dechlorination of this compound is Dehalobium chlorocoercia DF-1. acs.orgnih.gov This ultramicrobacterium was isolated from a tidal estuary and is capable of dechlorinating PCB congeners that have doubly flanked chlorines. researchgate.net Studies have shown that D. chlorocoercia DF-1 specifically dechlorinates this compound to 2,3',5-trichlorobiphenyl (B164856) (PCB 23). acs.orgnih.gov Research has also implicated Dehalococcoides-like bacterial populations in the removal of doubly flanked chlorines from this compound in enrichment cultures from geographically and geochemically distinct sediments, suggesting their widespread presence and role in PCB dechlorination. nih.govoup.comnih.gov The dynamics of these Dehalococcoides-like populations have been shown to be strongly correlated with dechlorination activity. oup.comnih.gov Other bacteria, such as Geobacter and Desulfovibrio species, have been identified as potential facultative organohalide-respiring bacteria, though their ability to dechlorinate PCBs is still under investigation. rsc.org

The rate of dechlorination of this compound by Dehalobium chlorocoercia DF-1 has been found to be a linear function of its concentration in the aqueous phase, even at environmentally relevant concentrations as low as 1 ng L⁻¹. acs.orgacs.org This suggests that the low numbers of organohalide-respiring bacteria, rather than the bioavailability of the PCB, may be the limiting factor for dechlorination rates in sediments. acs.orgacs.org

Studies using passive dosing and sampling techniques have allowed for the accurate measurement of dechlorination rates in both sediment-free and sediment microcosms. nih.govresearchgate.net The rate of dechlorination of this compound to 2,3',5-trichlorobiphenyl by D. chlorocoercia DF-1 was linearly dependent on the freely dissolved concentration of the parent compound in both scenarios. nih.gov Notably, a threshold concentration for dechlorination was not observed down to an aqueous concentration of approximately 1 ng/L. nih.govresearchgate.net The dechlorination rates reported were high, with an average half-life of this compound being just 24 minutes in the presence of a high concentration of cells when only the freely dissolved PCB is considered. nih.gov

Table 1: Dechlorination of this compound by Dehalobium chlorocoercia DF-1

| Parameter | Finding | Source |

|---|---|---|

| Dechlorination Product | 2,3',5-Trichlorobiphenyl | acs.orgnih.gov |

| Lowest Observed Concentration for Dechlorination | 1 ng L⁻¹ | acs.orgacs.org |

| Kinetic Relationship | Linear function of substrate concentration | acs.orgacs.org |

| Half-life (freely dissolved, high cell density) | 24 minutes | nih.gov |

The efficiency of anaerobic dechlorination is influenced by various environmental factors. The presence of a suitable electron donor is crucial for organohalide-respiring bacteria. Sodium formate (B1220265) has been used as an effective electron donor for Dehalobium chlorocoercia DF-1 in laboratory settings. acs.org In sediment cultures, a mixture of fatty acids (acetate, propionate, and butyrate) has also been shown to support the dechlorination of this compound. oup.com

Redox conditions play a significant role. Reductive dechlorination of PCBs requires a low redox potential. cmu.edu The addition of certain substances can stimulate this process. For instance, the addition of iron oxides has been shown to significantly enhance the rate and extent of this compound transformation in sediment-based bioelectrochemical reactors. rsc.orgresearchgate.net Conversely, the presence of more energetically favorable electron acceptors, such as oxygen, can inhibit reductive dechlorination. cmu.edu

In addition to microbial processes, chemical methods for the reductive dechlorination of PCBs have been investigated. Elemental iron (Fe(0)) has been studied as a reducing agent. nih.govdss.go.th While the reaction is very slow at ambient temperatures, the use of zerovalent iron in subcritical water has shown promise for the remediation of PCB-contaminated soil and sediments. dss.go.th In laboratory studies with sediment cultures, the addition of elemental iron as an electron donor resulted in a noticeable decrease in the lag period before the onset of this compound dechlorination. nih.gov

Anaerobic Microbial Dechlorination Mechanisms

Kinetics and Threshold Concentrations of Dechlorination in Aqueous and Sediment Phases

Oxidative Degradation and Aerobic Biotransformation

While highly chlorinated PCBs are primarily transformed through anaerobic dechlorination, the resulting less-chlorinated congeners can be further degraded by aerobic bacteria. uth.grcmu.edu The complete mineralization of PCBs often relies on the sequential action of anaerobic and aerobic microbial populations. rsc.orgcmu.edu

Aerobic degradation of PCBs typically starts with a dioxygenase enzyme attacking an unchlorinated or lightly chlorinated ring, leading to the formation of dihydrodiol compounds. nih.gov However, for a tetrachlorobiphenyl like this compound, the high degree of chlorination can pose a challenge for aerobic bacteria. nih.gov Studies with recombinant Escherichia coli cells expressing biphenyl degradation genes showed that while this compound was depleted from resting cell suspensions, it was not transformed into the corresponding yellow meta-cleavage product, indicating a bottleneck in the degradation pathway. nih.gov The accumulation of dihydrodiol compounds suggests that the subsequent enzyme, biphenyl-2,3-dihydrodiol-2,3-dehydrogenase, is a limiting step for the further degradation of such highly chlorinated congeners. nih.gov The degradation of PCBs by aerobic bacteria like Alcaligenes sp. JB1 is generally limited to congeners with four or fewer chlorine atoms. uva.nl

Microbial Aerobic Degradation Mechanisms

The aerobic degradation of PCBs by microorganisms is a key process in their natural attenuation. acs.org This typically involves the breakdown of less chlorinated congeners, while more heavily chlorinated ones may first undergo anaerobic dechlorination. acs.org

Specific Biphenyl-Degrading Bacterial Strains and Consortia Studies (e.g., Pseudomonas fluorescence, Ralstonia eutropha)

A variety of bacterial strains have been identified with the ability to degrade PCBs. Among them, Pseudomonas fluorescence and Ralstonia eutropha are well-studied for their capacity to metabolize these compounds. pjoes.comnih.gov For instance, Ralstonia eutropha H850 is a known PCB degrader. oup.com Studies have shown that co-metabolic substrates can influence the efficiency of PCB degradation by these bacteria. For example, salicylic (B10762653) acid and biphenyl have been shown to induce significant degradation of lower-chlorinated PCBs by R. eutropha H850. pjoes.com However, the combination of both salicylic acid and biphenyl resulted in an inhibitory effect on PCB removal in both P. fluorescence P2W and R. eutropha H850. pjoes.com

The composition of the bacterial cell membrane also plays a role in its interaction with PCBs. In R. eutropha H850, exposure to 2,2′,5,5′-tetrachlorobiphenyl affected the cell membrane's fluidity. oup.com Cells grown in the presence of biphenyl showed adaptations, including changes in the fatty acid composition of their membranes, which made them less susceptible to the fluidizing effect of the tetrachlorobiphenyl. oup.com

| Bacterial Strain | Co-metabolic Substrate | Effect on PCB Degradation | Reference |

| Ralstonia eutropha H850 | Salicylic acid | Significant removal of lower-chlorinated congeners | pjoes.com |

| Ralstonia eutropha H850 | Biphenyl | Significant removal of lower-chlorinated congeners | pjoes.com |

| Pseudomonas fluorescence P2W | Salicylic acid | Induced biodegradation | pjoes.com |

| Ralstonia eutropha H850 & P. fluorescence P2W | Salicylic acid + Biphenyl | Inhibited PCB removal | pjoes.com |

Enzymatic Pathways and Metabolite Formation (e.g., hydroxylated, methoxylated derivatives)

The primary enzymatic pathway for aerobic PCB degradation is the biphenyl pathway, which involves a series of four enzymes: biphenyl 2,3-dioxygenase (BphA), 2,3-dihydroxy-biphenyl-2,3-dehydrogenase (BphB), 2,3-dihydroxy-biphenyl-1,2-dioxygenase (BphC), and 2-hydroxy-6-oxo-6-phenyl-hexa-2,4-dienoic acid hydrolase (BphD). pjoes.com This pathway leads to the formation of various metabolites, including hydroxylated and methoxylated derivatives. colab.wsnih.govnih.gov

The initial and rate-limiting step in the aerobic degradation of PCBs is the dihydroxylation of the biphenyl rings, a reaction catalyzed by the biphenyl dioxygenase (Bph) enzyme system. nih.govgrafiati.com BphA, the terminal oxygenase component of this system, introduces molecular oxygen to the biphenyl molecule, forming a cis-dihydrodiol. nih.govnih.gov The substrate specificity of BphA is a critical factor determining which PCB congeners can be degraded. nih.govnih.gov For instance, the BphA from Pandoraea pnomenusa B-356 has shown a high potential for degrading a range of PCB congeners. nih.gov The enzyme from Burkholderia xenovorans LB400 is known for its ability to catalyze the 3,4-dihydroxylation of certain congeners like 2,2′,5,5′-tetrachlorobiphenyl. nih.gov

The microbial metabolism of this compound can lead to the formation of various hydroxylated and methoxylated metabolites. nih.govnih.gov For example, studies with rat liver microsomes, which can model microbial P450 enzyme activity, have shown the formation of 3-hydroxy- and 4-hydroxy-2,3',4',5-tetrachlorobiphenyl. nih.gov Methoxylated PCBs (MeO-PCBs) have also been identified as metabolites, and their lipophilicity and persistence are often higher than their hydroxylated counterparts (OH-PCBs). nih.gov The interconversion between OH-PCBs and MeO-PCBs has been observed in biological systems. nih.gov

Role of Biphenyl Dioxygenase (Bph) Enzyme System in Hydroxylation

Phytoremediation Mechanisms and Plant Metabolism Studies

Phytoremediation, the use of plants to clean up contaminated environments, is a promising strategy for PCBs. nih.govresearchgate.net Plants can take up PCBs from the soil and metabolize them through various enzymatic pathways, a process known as phytotransformation. nih.gov Plant cell cultures have demonstrated the ability to metabolize various PCB congeners, with the rate of metabolism often depending on the plant species and the degree of chlorination of the PCB. nih.govoup.com

Studies with rice (Oryza sativa) have shown that exposure to this compound and its hydroxylated and methoxylated derivatives can activate defense systems in the plant, including cytochrome P450s and glutathione (B108866) S-transferases, indicating biotransformation is occurring. researchgate.netacs.org In poplar plants, the metabolism of PCB 3 (4-chlorobiphenyl) led to the formation of several monohydroxylated metabolites, and interconversion between methoxylated, hydroxylated, and sulfated metabolites was also demonstrated. nih.govnih.gov

| Plant Species | PCB Congener | Observed Metabolites/Effects | Reference |

| Rice (Oryza sativa) | This compound | Activation of defense systems (CYP450s, GSTs) | researchgate.netacs.org |

| Rice (Oryza sativa) | 4'-OH-2,3,4,5-Tetrachlorobiphenyl | Activation of defense systems | acs.org |

| Rice (Oryza sativa) | 4'-MeO-2,3,4,5-Tetrachlorobiphenyl | Activation of defense systems | acs.org |

| Poplar (Populus deltoides × nigra) | 4-Chlorobiphenyl (PCB 3) | Monohydroxylated metabolites (2'OH-CB3, 3'OH-CB3, 4'OH-CB3) | nih.gov |

| Poplar (Populus deltoides × nigra) | 4'-MeO-PCB 3, 4'-OH-PCB 3, 4'-PCB 3 sulfate (B86663) | Interconversion between metabolites | nih.gov |

Structure-Activity Relationships in Biotransformation and Degradation

The structure of a PCB congener, including the number and position of chlorine atoms, significantly influences its susceptibility to biotransformation and degradation. nih.govoup.comresearchgate.net Generally, less chlorinated PCBs are more readily metabolized. oup.com The substitution pattern is also crucial; for instance, the presence of unsubstituted adjacent carbon atoms at the ortho and meta positions is often required for the initial attack by biphenyl dioxygenase. researchgate.net

The lack of adjacent unsubstituted carbons in some congeners, like 3,3',5,5'-tetrachlorobiphenyl, leads to slow metabolism and prolonged retention in tissues. In contrast, congeners with vicinal hydrogens at the 3 and 4 positions are more likely to be metabolized to methyl sulfones. acs.orgacs.org The planarity of the molecule also plays a role, with coplanar PCBs often exhibiting higher toxicity due to their ability to bind to the aryl hydrocarbon (Ah) receptor. researchgate.net

Ecotoxicological Mechanisms and Structure Activity Relationships Sars of 2,3 ,4,5 Tetrachlorobiphenyl in Non Human Organisms

Aryl Hydrocarbon Receptor (AhR) Binding and Activation Research

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many halogenated aromatic hydrocarbons, including certain polychlorinated biphenyls (PCBs). nih.govoup.com Upon binding by a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the altered transcription of target genes. nih.govmdpi.com

2,3',4,5-Tetrachlorobiphenyl (PCB 61) is a non-coplanar PCB congener. Research indicates that for biphenyls, higher activity is positively correlated with electrophilicity, and the charge transfer is from the AhR to the ligand, which is a different mechanism from that of dioxin-like compounds. nih.gov

Quantitative Structure-Activity Relationships (QSARs) for AhR Binding Affinity

Quantitative structure-activity relationship (QSAR) models are used to predict the biological activity of chemicals based on their molecular structure. For PCBs, these models have been developed to estimate their AhR binding affinity. researchgate.netresearchgate.net The binding affinities are often expressed as EC50 values, which represent the concentration of a chemical that elicits a 50% maximal response. nih.gov

Different QSAR models have been developed for various classes of halogenated aromatic hydrocarbons, including PCBs, polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs). researchgate.net These models often utilize molecular descriptors to correlate the chemical structure with AhR binding. researchgate.net For a series of 4'-substituted 2,3,4,5-tetrachlorobiphenyls, a multiple regression analysis of competitive binding EC50 values showed a strong correlation with electronegativity, hydrophobicity, and hydrogen bonding. epa.gov

A study using a dataset of 94 persistent organic pollutants, including PCBs, developed a consensus model that improved the prediction of AhR binding affinity compared to individual models. nih.gov The table below shows the experimental and predicted log(1/EC50) values for this compound and related compounds from this study.

Table 1: Experimental and Predicted AhR Binding Affinities

| Compound | Experimental log(1/EC50) | Predicted log(1/EC50) (PLS Model) | Predicted log(1/EC50) (KNN Model) | Predicted log(1/EC50) (Consensus Model 1) | Predicted log(1/EC50) (Consensus Model 2) | Predicted log(1/EC50) (Consensus Model 3) |

|---|---|---|---|---|---|---|

| 4'-Methyl-2,3,4,5-tetrachlorobiphenyl | 4.51 | 5.21 | 5.27 | 5.13 | 4.86 | 5.20 |

| 4'-Fluoro-2,3,4,5-tetrachlorobiphenyl | 4.60 | 5.13 | 4.92 | 4.37 | 4.67 | 4.65 |

| 4'-Methoxy-2,3,4,5-tetrachlorobiphenyl | 4.80 | 5.35 | 5.15 | 4.32 | 4.74 | 4.74 |

Data sourced from a study on 3D-QSDAR consensus modeling of AhR binding. nih.gov

Induction of Xenobiotic-Metabolizing Enzymes (e.g., AHH, EROD, Cytochromes P-450)

Activation of the AhR by ligands like certain PCBs leads to the induction of a battery of xenobiotic-metabolizing enzymes. researchgate.netfood.gov.uk This includes members of the cytochrome P450 family, particularly CYP1A1, CYP1A2, and CYP1B1. mdpi.com The induction of aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) activities are common biomarkers for AhR activation. researchgate.net

Studies have shown that the ability of PCB congeners to induce these enzymes is highly structure-dependent. epa.gov Coplanar PCBs, which can adopt a planar conformation, are potent inducers of AHH and are considered "dioxin-like". epa.gov In contrast, non-coplanar PCBs generally exhibit lower AhR binding affinity and are weaker inducers of these enzymes. nih.gov

Research on 4'-substituted 2,3,4,5-tetrachlorobiphenyls has demonstrated that these compounds can induce AHH and EROD. researchgate.net The level of induction was found to be related to their hepatic residue levels. researchgate.net For instance, the most active AHH and EROD inducers persisted in the liver at higher concentrations. researchgate.net However, some derivatives with lower hepatic levels also showed significant induction. researchgate.net

Endocrine System Interaction Mechanisms

In addition to AhR-mediated toxicity, this compound and its metabolites can interact with the endocrine system, affecting hormone signaling pathways. biorxiv.orgt3db.ca

Estrogen Receptor Binding and Activation Studies

Certain PCBs and their hydroxylated metabolites (OH-PCBs) can bind to estrogen receptors (ERs), acting as either agonists or antagonists. biorxiv.orgoup.com This interaction can disrupt normal estrogenic signaling. oup.com

Studies have investigated the estrogenic activity of various OH-PCBs. One study measured the estrogenic activity of 91 monohydroxylated PCBs using a yeast two-hybrid assay with the human estrogen receptor α (ERα). oup.com The results indicated that the position of the hydroxyl group and the chlorine substitution pattern are critical for estrogenic activity. oup.com Specifically, 4-OH-CB70 (4-hydroxy-2,3',4',5-tetrachlorobiphenyl) was among the compounds tested for estrogenic activity. oup.com

Thyroid Hormone Homeostasis Disruption Mechanisms (e.g., Transthyretin Interaction, UDP-glucuronosyltransferase induction)

PCBs and their metabolites can interfere with thyroid hormone homeostasis through several mechanisms. rdd.edu.iq One significant mechanism is the binding of hydroxylated PCB metabolites to transthyretin (TTR), a transport protein for thyroid hormones, particularly thyroxine (T4). rdd.edu.iqoup.com This binding can displace T4 from TTR, leading to decreased circulating T4 levels. oup.com

Maternal exposure to certain PCBs has been shown to result in the selective accumulation of hydroxylated metabolites in fetal plasma and brain, bound to TTR, which is associated with reduced T4 concentrations in these tissues. oup.com For example, 4-OH-2,3,3',4',5-pentachlorobiphenyl, a metabolite of PCB-118 (2,3',4,4',5-pentachlorobiphenyl), has been shown to accumulate in the fetal compartment and affect both maternal and fetal thyroid hormone levels. oup.com

Another mechanism of thyroid disruption is the induction of uridine (B1682114) diphosphoglucuronosyltransferases (UGTs), enzymes that glucuronidate thyroid hormones, thereby increasing their elimination. nih.gov Some PCB congeners can induce UGTs, leading to enhanced metabolism and clearance of thyroid hormones. nih.gov Studies on 3,3',4,4'-tetrachlorobiphenyl (B1197948) have shown its ability to induce UDP-glucuronosyltransferase. nih.govuzh.ch

Comparative Ecotoxicological Potency and Congener-Specific Effects

The toxicological potency of PCBs varies significantly among different congeners, depending on their chlorine substitution pattern. epa.govepa.gov The concept of Toxic Equivalency Factors (TEFs) has been developed to assess the risk of dioxin-like compounds, including coplanar PCBs. tandfonline.com This approach compares the potency of a compound to that of the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). tandfonline.com

However, the TEF approach only accounts for AhR-mediated toxicity and does not consider other mechanisms, such as endocrine disruption, which can be significant for non-dioxin-like PCBs. researchgate.net Therefore, a comprehensive risk assessment of PCBs should also consider these AhR-independent effects. researchgate.net

The congener-specific effects of PCBs are also influenced by their metabolism. researchgate.netnih.gov The formation of hydroxylated metabolites, for instance, can lead to different toxicological profiles compared to the parent compounds.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Polychlorinated biphenyls (PCBs) |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) |

| Polychlorinated dibenzo-p-dioxins (PCDDs) |

| Polychlorinated dibenzofurans (PCDFs) |

| 4'-Methyl-2,3,4,5-tetrachlorobiphenyl |

| 4'-Fluoro-2,3,4,5-tetrachlorobiphenyl |

| 4'-Methoxy-2,3,4,5-tetrachlorobiphenyl |

| 3,3',4,4'-Tetrachlorobiphenyl |

| 4-Hydroxy-2,3',4',5-tetrachlorobiphenyl (4-OH-CB70) |

| 2,3',4,4',5-Pentachlorobiphenyl (PCB-118) |

| 4-OH-2,3,3',4',5-pentachlorobiphenyl |

| Thyroxine (T4) |

Development and Application of Toxic Equivalency Factors (TEFs) in Ecological Risk Assessment

The Toxic Equivalency Factor (TEF) is a tool used in the risk assessment of dioxin-like compounds, including certain polychlorinated biphenyls (PCBs). This approach is based on the principle that these compounds share a common mechanism of toxicity, primarily mediated by the aryl hydrocarbon receptor (AhR). frontiersin.orgnih.gov The TEF of a specific compound represents its toxic potency relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1. nih.gov The total toxic equivalency (TEQ) of a mixture is calculated by summing the products of the concentration of each congener and its respective TEF. frontiersin.org

The development of TEFs is an internationally harmonized process supported by organizations like the World Health Organization (WHO). tandfonline.com These TEFs are derived from a comprehensive evaluation of available in vivo and in vitro studies that assess the relative potency (REP) of individual congeners compared to TCDD. researchgate.netepa.gov The WHO has established TEFs for mammals, fish, and birds to facilitate ecological risk assessments. researchgate.netnih.gov

For mono-ortho substituted PCBs, the WHO re-evaluated the TEF values in 2005. Due to a wide variation in REP values spanning several orders of magnitude for different mono-ortho congeners, the expert panel decided to assign a single, conservative TEF value for this group. oup.comnih.gov For mammals, the recommended TEF for all relevant mono-ortho PCBs, including 2,3',4',5-Tetrachlorobiphenyl (B1594203) (PCB 70), is 0.00003. oup.comnih.gov It is important to note that the response of different animal classes to these compounds can vary significantly. For instance, fish exhibit an absent or very low response to mono-ortho PCBs compared to mammals and birds. nih.gov

The application of TEFs in ecological risk assessment allows for the evaluation of the cumulative risk posed by complex mixtures of dioxin-like compounds found in the environment. researchgate.net However, it is acknowledged that the TEF concept has uncertainties, such as potential non-additive interactions and species-specific differences in sensitivity. nih.gov Despite these limitations, the TEF approach is considered the most plausible and feasible method for assessing the risk of halogenated aromatic hydrocarbons with dioxin-like properties. nih.gov

Table 1: WHO-TEF Values for Mono-Ortho PCBs in Different Taxa

| Compound Class | Mammals | Birds | Fish |

|---|---|---|---|

| Mono-ortho PCBs * | 0.00003 | 0.0001 | 0.000005 |

*This single value applies to all relevant mono-ortho substituted PCBs, including 2,3',4',5-Tetrachlorobiphenyl.

Data sourced from the World Health Organization's 2005 re-evaluation of TEFs and other related publications.

Influence of Ortho-Chlorine Substitution and Molecular Planarity on Biological Activity

The biological activity of polychlorinated biphenyls (PCBs) is profoundly influenced by their molecular structure, particularly the number and position of chlorine atoms on the biphenyl (B1667301) rings. epa.gov The planarity of the molecule, which is largely dictated by the degree of ortho-chlorine substitution, is a critical determinant of its ability to bind to the aryl hydrocarbon receptor (AhR) and elicit dioxin-like toxic effects. researchgate.net

PCBs with no chlorine atoms in the ortho positions (non-ortho PCBs) can adopt a planar or coplanar conformation, allowing them to bind with high affinity to the AhR. nih.govepa.gov This binding initiates a cascade of biochemical and toxic responses similar to those caused by TCDD. nih.gov The presence of even a single chlorine atom in an ortho position (mono-ortho PCBs) hinders the rotation of the phenyl rings, leading to a less planar structure. who.int This steric hindrance reduces the binding affinity to the AhR and, consequently, diminishes the dioxin-like potency compared to non-ortho PCBs. epa.gov

2,3',4',5-Tetrachlorobiphenyl (PCB 70) is a mono-ortho substituted congener. Its single ortho-chlorine at the 2-position reduces its planarity and, therefore, its AhR binding affinity and dioxin-like toxicity are significantly lower than those of non-ortho PCBs. epa.gov Quantitative structure-activity relationship (QSAR) studies have been conducted to understand the structural requirements for AhR binding. For a series of 4'-substituted 2,3,4,5-tetrachlorobiphenyls, a multiple regression analysis revealed that electronegativity, hydrophobicity, and hydrogen bonding of the substituent at the 4'-position are key factors influencing the competitive binding to the receptor protein. epa.gov

While the primary focus of structure-activity relationships has been on dioxin-like toxicity, it is now understood that ortho-substituted PCBs can exert biological effects through mechanisms independent of the AhR. who.int These non-dioxin-like toxicities can include neurotoxic effects. who.int For example, some PCB congeners and their hydroxylated metabolites have been shown to interfere with neurotransmitter systems and calcium homeostasis. nih.gov Although specific neurotoxicity studies on 2,3',4',5-tetrachlorobiphenyl in non-human organisms are limited, the structural similarities to other neurotoxic PCBs suggest a potential for such effects.

Research on structurally related mono-ortho PCBs provides insights into the potential biological activities of 2,3',4',5-Tetrachlorobiphenyl. Studies on congeners like 2,3,4,4',5-pentachlorobiphenyl (B1213740) have demonstrated their ability to induce hepatic microsomal enzymes such as aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD), as well as cause body weight loss and thymic atrophy in rats, albeit at higher doses than non-ortho PCBs. tandfonline.com

Table 2: Biological Effects of Selected Mono-Ortho Substituted PCBs in Laboratory Animals

| PCB Congener | Biological Effect | Species |

|---|---|---|

| 2,3,4,4',5-Pentachlorobiphenyl | Induction of hepatic AHH and EROD, body weight loss, thymic atrophy | Rat |

| 2,3,3',4,4'-Pentachlorobiphenyl | Induction of hepatic AHH and EROD, body weight loss, thymic atrophy | Rat |

This table summarizes findings from in vivo studies on mono-ortho PCBs structurally related to 2,3',4',5-Tetrachlorobiphenyl, indicating their potential for similar biological activities.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3,7,8-tetrachlorodibenzo-p-dioxin |

| 2,3,4,4',5-Pentachlorobiphenyl |

| 2,3,3',4,4'-Pentachlorobiphenyl |

Analytical Methodologies for 2,3 ,4,5 Tetrachlorobiphenyl Research

Advanced Extraction and Sample Preparation Techniques for Complex Environmental Matrices

The accurate analysis of 2,3',4,5-tetrachlorobiphenyl in complex environmental matrices such as soil, sediment, and biological tissues necessitates robust extraction and sample preparation techniques to isolate the analyte from interfering substances.

A common approach for solid samples like sediment involves sequential extraction, first with acetone (B3395972) and then with a hexane-acetone mixture. oup.com The resulting extracts are then purified through a series of steps, including washing with a sodium chloride solution and sulfuric acid, to remove impurities. oup.com Anhydrous sodium sulfate (B86663) is used to remove residual water before the extract is passed through a Florisil-copper column for final cleanup. oup.com For biological tissues, a method involving homogenization in a 2-propanol and diethyl ether mixture has been developed. nih.gov This is followed by liquid-liquid extraction and separation of different PCB fractions. nih.gov

Pressurized liquid extraction (PLE) has emerged as an efficient method for the simultaneous extraction and in-situ cleanup of PCBs and their metabolites from small tissue samples. nih.gov This technique utilizes solvents like a hexane:dichloromethane:methanol mixture and a fat retainer such as Florisil to achieve good recoveries of PCBs. nih.gov Optimal extraction times are critical to ensure high recovery without co-extracting excessive residues. nih.gov

Supercritical fluid extraction (SFE) is another advanced technique used for extracting PCBs from solid matrices like soils and sediments. epa.gov This method uses supercritical fluids, often modified with a co-solvent, to extract the target compounds. The extract is then trapped on a solid-phase sorbent, which is subsequently rinsed with a solvent to collect the analytes. epa.gov

For aqueous samples, solid-phase extraction (SPE) is a widely used technique. It involves passing the water sample through a cartridge containing a solid adsorbent that retains the PCBs. The analytes are then eluted from the cartridge with a small volume of solvent.

Chromatographic and Spectrometric Quantification Approaches

Following extraction and cleanup, the quantification of this compound is primarily achieved through chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is considered the gold standard for the analysis of PCBs, including this compound. ontosight.ai This technique separates individual PCB congeners based on their volatility and interaction with a capillary column, followed by detection and quantification using a mass spectrometer. acs.org The use of a non-polar column, such as a DB-5 or equivalent, is common for separating PCB congeners. acs.org

In GC-MS, the mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analytes. shimadzu.co.kr For even greater selectivity and to minimize matrix interferences, tandem mass spectrometry (GC-MS/MS) is employed. shimadzu.co.krbiorxiv.org This technique involves the selection of a precursor ion, its fragmentation in a collision cell, and the monitoring of specific product ions, a process known as multiple reaction monitoring (MRM). shimadzu.co.kr

Table 1: Example GC-MS Parameters for PCB Analysis

| Parameter | Setting | Reference |

| Column | 5% Diphenyl–95% dimethylpolysiloxane, 30 m × 0.25 mm i.d., 0.25 µm film thickness | acs.org |

| Carrier Gas | Helium at 1 mL/min | acs.org |

| Temperature Program | 140 °C for 1 min, then 10 °C/min to 340 °C, then hold 5 min | acs.org |

| Ionization Mode | Electron ionization/70 eV | acs.org |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS/MS) for Enhanced Separation and Detection

For highly complex samples where co-elution of PCB congeners and matrix components can be a significant issue, comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power. researchgate.net GCxGC utilizes two columns with different stationary phases (e.g., a non-polar column in the first dimension and a more polar column in the second dimension) to achieve a much higher peak capacity and improved resolution compared to single-column GC. researchgate.netnih.gov

When coupled with tandem mass spectrometry (GCxGC-MS/MS), this technique provides an extremely powerful tool for the trace analysis of PCBs in challenging matrices. gcms.cz The enhanced separation from GCxGC, combined with the high selectivity of MS/MS, allows for the reliable quantification of low-level contaminants. researchgate.netgcms.cz The high data acquisition rates of modern time-of-flight (TOF) mass spectrometers are particularly well-suited for the fast-eluting peaks generated in the second dimension of GCxGC. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Polar Metabolites

While GC-MS is ideal for the analysis of the parent this compound compound, the analysis of its more polar metabolites, such as hydroxylated PCBs (OH-PCBs), often requires a different approach. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for these compounds. nih.govnih.gov

LC-MS/MS, typically employing a reversed-phase C18 column, can directly analyze these polar metabolites without the need for derivatization, which is often required for GC analysis. nih.gov Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of OH-PCBs. nih.govoup.com This technique has been successfully applied to identify and quantify various hydroxylated metabolites of PCBs in biological samples like plasma and tissues. oup.comacs.org

Table 2: Example LC-MS/MS Parameters for OH-PCB Analysis

| Parameter | Setting | Reference |

| Column | Agilent Zorbax 80A Extended C18 column (2.1×150 mm, 5 μm) | nih.gov |

| Mobile Phase | Acetonitrile and water (65:35) | nih.gov |

| Flow Rate | 0.2 mL min⁻¹ | nih.gov |

| Ionization Mode | Electrospray ionization (negative mode) | nih.gov |

Innovations in Low-Concentration Measurement and Passive Sampling Techniques

Detecting and quantifying this compound at the very low concentrations often found in the environment presents a significant analytical challenge. Innovations in analytical methodologies are continuously being developed to address this.

One such innovation is the use of passive sampling devices. researchgate.net These samplers are deployed in the environment (e.g., water or sediment) for an extended period, during which they accumulate contaminants from the surrounding medium. diva-portal.org This time-integrated sampling approach provides a more representative measure of average contaminant concentrations over time compared to traditional grab samples. acs.org Various materials, such as low-density polyethylene (B3416737) (LDPE) and silicone, are used as the sorbent phase in passive samplers. acs.org

A novel approach for measuring dechlorination rates at environmentally relevant, low aqueous concentrations involves a polymer that acts as both a passive dosing system and a passive equilibrium sampler. acs.org This method has been used to study the biotransformation of this compound at concentrations in the ng/L range. acs.org This technique allows for the maintenance of a steady-state substrate concentration in the water phase while simultaneously monitoring the formation of dechlorination products. acs.org

Environmental Remediation Research and Strategy Development for 2,3 ,4,5 Tetrachlorobiphenyl

Bioremediation Approaches

Bioremediation leverages the metabolic capabilities of living organisms, primarily microorganisms and plants, to degrade or sequester contaminants. For 2,3',4,5-Tetrachlorobiphenyl, these approaches offer a potentially cost-effective and environmentally friendly alternative to traditional remediation methods.

Microbial degradation is a key natural process for the breakdown of polychlorinated biphenyls (PCBs). frontiersin.org Research into enhancing these microbial processes for this compound has centered on two main strategies: bioaugmentation and biostimulation. frontiersin.orgnih.gov Bioaugmentation involves introducing specific microorganisms with known PCB-degrading capabilities to a contaminated site, while biostimulation aims to enhance the activity of indigenous microbial populations by adding nutrients or electron donors. frontiersin.orgnih.gov

Studies have shown that bioaugmentation can be a promising strategy for the remediation of this compound. In freshwater sediment microcosms, bioaugmentation with a PCB-dechlorinating enrichment culture resulted in extensive dechlorination of this compound to 2-chlorobiphenyl (B15942). nih.govresearchgate.net This dechlorination activity was observed to begin within the first 20 days of incubation and was sustained for over 70 days at both 10 and 25 degrees Celsius. nih.govresearchgate.net In contrast, biostimulation alone, through the addition of an electron donor (H2 via elemental iron), showed only marginal improvement in dechlorination, likely due to an insufficient population of indigenous H2-utilizing dechlorinators. nih.govresearchgate.net This highlights the importance of understanding the existing microbial community before implementing biostimulation. nih.gov

Further research has identified specific microorganisms capable of degrading this compound. Anaerobic cultures enriched from estuarine, marine, and riverine sediments have demonstrated the ability to reductively dechlorinate 2,3,4,5-Tetrachlorobiphenyl (B164871). nih.gov These cultures were observed to remove doubly flanked meta and para chlorines, leading to the formation of 2,3,5-trichlorobiphenyl (B1345140) and 2,4,5-trichlorobiphenyl. nih.gov Notably, a common bacterial population with high phylogenetic relatedness to Dehalococcoides species was identified in all these cultures and its dynamics were strongly correlated with dechlorination activity. nih.gov The disappearance of this population when dechlorination was inhibited or the substrate was consumed provides strong evidence for its role in the degradation process. nih.gov

Electrochemical techniques have also been explored to stimulate microbial activity. An application of bioanode stimulation in an electronic waste recycling site in China resulted in a 42% dehalogenation of 2,3,4,5-tetrachlorobiphenyl after 110 days of incubation. frontiersin.orgfrontiersin.org

Table 1: Research Findings on Enhanced Microbial Degradation of this compound

| Remediation Strategy | Study System | Key Findings | Reference |

|---|---|---|---|

| Bioaugmentation | Freshwater sediment microcosms | Extensive dechlorination of this compound to 2-chlorobiphenyl within 20 days, sustained for over 70 days. | nih.govresearchgate.net |

| Biostimulation (H2 addition) | Freshwater sediment microcosms | Marginal improvement in dechlorination of this compound. | nih.govresearchgate.net |

| Bioanode Stimulation | Electronic waste recycling site | 42% dehalogenation of 2,3,4,5-tetrachlorobiphenyl after 110 days. | frontiersin.orgfrontiersin.org |

| Anaerobic Cultures | Estuarine, marine, and riverine sediments | Reductive dechlorination to 2,3,5-trichlorobiphenyl and 2,4,5-trichlorobiphenyl, with Dehalococcoides-like populations implicated. | nih.gov |

Phytoremediation utilizes plants to remove, degrade, or contain environmental contaminants. scholarly.org For PCBs, this can occur through several mechanisms, including phytoextraction (uptake and accumulation in plant tissues), phytodegradation (breakdown of contaminants by plant enzymes), and rhizodegradation (degradation by microorganisms in the root zone, which is stimulated by root exudates). frontiersin.org

Research has indicated that various plant species have the potential to metabolize tetrachlorobiphenyls. For instance, cell cultures of Rosa spp. have been shown to metabolize dichloro-, trichloro-, and tetrachlorobiphenyl congeners. frontiersin.org More specifically, 2,2',5,5'-tetrachlorobiphenyl (B50384) was oxidized to 3,4-dihydroxy-2,2',5,5'-tetrachlorobiphenyl by Rosa spp. cell cultures. frontiersin.orgfrontiersin.org Similarly, plant cell cultures of Lactuca sativa (lettuce) have demonstrated the ability to oxidize 3,3',4,4'-tetrachlorobiphenyl (B1197948) to several mono-hydroxylated intermediates. nih.gov

Whole plant studies have provided further insights. Hybrid poplars have been shown to take up and bind 3,3',4,4'-tetrachlorobiphenyl in their root tissues and metabolize it, with 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl being identified as a metabolite. acs.org This suggests that enzymatic transformations within the plant are occurring. acs.org However, the ability to perform such transformations can be plant-specific, as switchgrass did not show the same hydroxylation capability for this congener. acs.org

The interaction between plants and soil microorganisms is a critical aspect of phytoremediation. The presence of plants can significantly increase the degradation of PCBs in the soil compared to unplanted soil, largely due to enhanced microbial activity in the rhizosphere. scholarly.orgnih.gov

Table 2: Phytoremediation Studies on Tetrachlorobiphenyls

| Plant Species/Cell Culture | PCB Congener | Key Findings | Reference |

|---|---|---|---|

| Rosa spp. (cell culture) | Dichloro-, trichloro-, and tetrachlorobiphenyls | Metabolized various PCB congeners. | frontiersin.org |

| Rosa spp. (cell culture) | 2,2',5,5'-tetrachlorobiphenyl | Oxidized to 3,4-dihydroxy-2,2',5,5'-tetrachlorobiphenyl. | frontiersin.orgfrontiersin.org |

| Lactuca sativa (lettuce, cell culture) | 3,3',4,4'-tetrachlorobiphenyl | Oxidized to several mono-hydroxylated intermediates. | nih.gov |

| Hybrid Poplar (whole plant) | 3,3',4,4'-tetrachlorobiphenyl | Uptake, binding in roots, and metabolism to 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl. | acs.org |

| Switchgrass (whole plant) | 3,3',4,4'-tetrachlorobiphenyl | Did not demonstrate hydroxylation of the congener. | acs.org |

Enhanced Microbial Degradation Techniques (e.g., bioaugmentation, biostimulation)

Advanced Chemical and Physical Remediation Research

In addition to bioremediation, various chemical and physical methods are being investigated for the remediation of this compound. These advanced techniques often offer faster degradation rates but may be more costly and energy-intensive.

Research has explored reductive dechlorination using chemical reductants. For instance, elemental iron can be used to promote the dechlorination of PCBs. Another approach involves the use of a palladium catalyst, [Pd(µ-Cl)Cl(IPr)]₂, which has been shown to effectively mediate the hydrodehalogenation of hexachlorobiphenyls to tetrachlorobiphenyls in isopropanol (B130326) under basic conditions.

Electrochemical methods have also shown promise. The application of low-voltage electric fields in a sediment-based bioelectrochemical reactor (BER) has been found to enhance the reduction of 2,3,4,5-tetrachlorobiphenyl. researchgate.netrsc.org The transformation of the compound was significantly increased when the electrode was poised at -0.50 V (vs. a standard calomel (B162337) electrode). researchgate.net

The use of novel materials is another active area of research. The addition of iron oxides, such as hematite (B75146) (α-Fe₂O₃), to a bioelectrochemical reactor significantly enhanced both the rate and extent of 2,3,4,5-tetrachlorobiphenyl transformation. rsc.orgsemanticscholar.org The rate constant for the reduction of the compound more than doubled with the addition of hematite. rsc.org This enhancement is believed to be linked to the activity of dissimilatory iron-reducing bacteria like Geobacter and Desulfovibrio, which become more dominant in the presence of iron oxides. rsc.orgsemanticscholar.org The biogenically produced Fe(II) is thought to be a critical factor in enhancing the dechlorination process. rsc.org

Table 3: Advanced Chemical and Physical Remediation of this compound

| Remediation Technique | Key Reagents/Conditions | Key Findings | Reference |

|---|---|---|---|

| Reductive Dechlorination | Elemental Iron | Can facilitate reductive dechlorination. | |

| Catalytic Dechlorination | Palladium catalyst [Pd(µ-Cl)Cl(IPr)]₂ | Mediates hydrodehalogenation of higher chlorinated PCBs to lower chlorinated ones. | |

| Electrochemical Method | Bioelectrochemical reactor at -0.50 V | Enhanced reduction of 2,3,4,5-tetrachlorobiphenyl. | researchgate.netrsc.org |

| Electrochemical Method with Novel Materials | Bioelectrochemical reactor with Hematite (α-Fe₂O₃) | Significantly enhanced rate and extent of 2,3,4,5-tetrachlorobiphenyl transformation; rate constant doubled. | rsc.orgsemanticscholar.org |

Development of Site-Specific Remediation Models and Predictive Tools

The effective remediation of a site contaminated with this compound requires a thorough understanding of the site's specific characteristics, including the concentration and distribution of the contaminant, the nature of the soil or sediment, and the presence of other chemicals. clu-in.org To this end, the development of site-specific remediation models and predictive tools is crucial for evaluating and selecting the most appropriate remedial actions. epa.govepa.gov

These models aim to predict the fate and transport of PCBs in the environment and the potential effectiveness of different remediation strategies. For instance, by measuring the freely dissolved concentrations of PCBs in porewater using passive samplers, it becomes possible to project the in situ rate and final concentration of PCBs for a specific site after treatment by bioaugmentation. acs.org This approach allows for a more accurate assessment of the time required for a contaminated site to recover. acs.orgacs.org

The U.S. Environmental Protection Agency (EPA) provides guidance on developing remedial alternatives for PCB-contaminated sites, which includes determining cleanup levels and identifying appropriate treatment options. epa.gov This framework emphasizes the need for a conceptual site model that integrates all available site characterization data. clu-in.org

Furthermore, compound-specific modeling can be a valuable tool for monitoring and predicting changes in concentration and toxicity during bioremediation. researchgate.net By understanding the kinetics of dechlorination for specific congeners like this compound, more accurate predictions of remediation outcomes can be made. acs.orgresearchgate.net Research has focused on determining the rates of dechlorination by specific bacteria, such as Dehalobium chlorocoercia DF-1, over a range of environmentally relevant concentrations. acs.org Such data is essential for building robust predictive models.

The development of these tools allows for a more informed decision-making process, moving away from a one-size-fits-all approach to a more tailored and effective site-specific remediation strategy.

Q & A

Q. What are the most reliable analytical methods for detecting and quantifying 2,3',4,5-Tetrachlorobiphenyl in environmental samples?

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for detecting and quantifying this compound (PCB-68) in aqueous, soil, and sediment samples. The EPA Method 8082A specifies a detection limit of 0.8 µg/kg for tetrachlorobiphenyl congeners using GC columns optimized for chlorinated biphenyl separation . For accurate quantification, isotope dilution techniques and certified reference materials (e.g., C-068S-TP) are recommended to correct for matrix interferences .

Q. How can researchers ensure the purity of this compound standards in experimental studies?

Certified reference materials (CRMs) such as C-068S-TP (30 µg/mL in solution) should be used to validate purity. Cross-checking retention times against EPA Method 1668a and using orthogonal techniques like liquid chromatography with diode-array detection (LC-DAD) can resolve co-eluting congeners. CRMs must comply with ISO/IEC 17025 accreditation to avoid contamination from structurally similar byproducts like PCB-67 or PCB-77 .

Q. What are the primary environmental sources of this compound?

PCB-68 is primarily formed as a secondary byproduct during polymer production using 2,4-dichlorobenzoyl peroxide as a free-radical initiator. It is also detected in legacy Aroclor mixtures and modern non-Aroclor sources, such as polymer resin degradation in consumer products . Environmental monitoring studies report its presence in air, water, and sediment near industrial sites .

Advanced Research Questions

Q. How do reaction pathways influence the formation of this compound in industrial processes?

PCB-68 forms via radical-mediated coupling of chlorinated benzene derivatives. For example, 2,3'-dichlorobenzene radicals generated during polymer resin synthesis can dimerize to yield PCB-67. Competing pathways, such as the formation of PCB-47 (2,2',4,4'-Tetrachlorobiphenyl), depend on the steric hindrance and electronic effects of substituents. Kinetic studies using deuterated initiators can clarify branching ratios .

Q. What methodological challenges arise in resolving conflicting toxicity data for this compound across studies?

Discrepancies in toxicity reports (e.g., LC50 values) often stem from variations in congener purity, exposure matrices, and metabolic activation. For instance, impurities from co-eluting dioxin-like congeners (e.g., PCB-126) can skew results. Researchers should use CRMs with ≥98% purity and employ in vitro assays (e.g., CYP450 induction tests) to isolate PCB-68-specific effects .

Q. What stoichiometric considerations are critical for designing dechlorination reactions targeting this compound?

Dechlorination with potassium ethoxide (KOEt) requires a 1:4 molar ratio of PCB-68 to KOEt for complete chlorine removal. For 500 kg of PCB-68, 1,200 kg of KOEt is needed, assuming 100% efficiency. Side reactions, such as ethoxylation of biphenyl rings, can be minimized by maintaining anhydrous conditions and temperatures below 60°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.